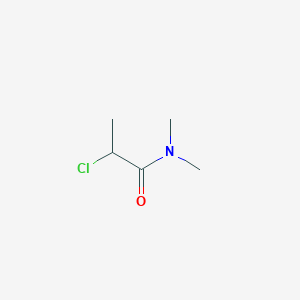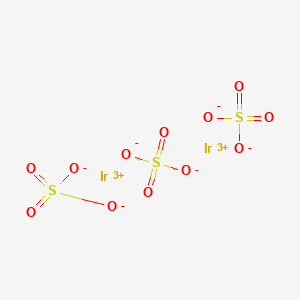
2-Chloro-N,N-dimethylpropanamide
Vue d'ensemble
Description
Synthesis Analysis 2-Chloro-N,N-dimethylpropanamide is an important synthesis intermediate used in various chemical processes. A novel synthetic route for this compound involves starting with propargyl alcohol and dipropylamine, followed by catalytic oxidation to form 3-dipropylaminoacrolein. This is then subjected to a Knoevenagel condensation with 2-cyano-N,N-dimethylacetamide and cyclization with hydrochloride, achieving a total yield of more than 65% and a product purity above 99% (Du Xiao-hua, 2013).
Molecular Structure Analysis The molecular structure and crystallography of similar chloro-dimethylpropanamides have been extensively studied, providing insights into their chemical characteristics. For example, compounds like 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide have been synthesized and analyzed through X-ray crystal diffraction (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties 3-Chloro-N-hydroxy-2,2-dimethylpropanamide can form a stable complex with Fe(III) in the presence of surfactant, demonstrating its reactivity and ability to form complexes under certain conditions. Such reactions provide a foundation for understanding the chemical behavior of chloro-dimethylpropanamides (L. Shu, 2011).
Applications De Recherche Scientifique
Spectrophotometric Determination : A study by Shu (2011) described a method for determining 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide using spectrophotometry. This implies potential applications in analytical chemistry for similar compounds (Shu, 2011).
Synthesis of Isoxazolidinone Derivatives : Yang Gui-qiu and Yu Chun-rui (2004) reported the synthesis of 4,4-Dimethyl-3-isoxazolidinone using 3-Chloro-N-hydroxy-2,2-dimethylpropanamide. This suggests that 2-Chloro-N,N-dimethylpropanamide could be used in the synthesis of various organic compounds (Yang Gui-qiu & Yu Chun-rui, 2004).
Crystal Structure Analysis : Studies by Yalcin et al. (2012) and Huang Ming-zhi et al. (2005) on compounds like 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide and 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide have focused on crystal structure analysis, indicating potential applications in material science and crystallography (Yalcin et al., 2012), (Huang Ming-zhi et al., 2005).
Chemical Synthesis and Catalytic Pyrolysis : Pu Zhong-wei (2008) and Du Xiao-hua (2013) explored the synthesis of N,N-dimethylacrylamide and 2-Chloro-N,N-dimethylnicotinamide, respectively, highlighting the role of related compounds in chemical synthesis and industrial applications (Pu Zhong-wei, 2008), (Du Xiao-hua, 2013).
Thermochemical Properties : Abboud et al. (1989) studied the thermochemical properties of related compounds like 2,2-dimethylpropanamide. This research might be relevant for understanding the physical and chemical properties of 2-Chloro-N,N-dimethylpropanamide (Abboud et al., 1989).
Propriétés
IUPAC Name |
2-chloro-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-4(6)5(8)7(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOAUKIEENWZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884469 | |
| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N,N-dimethylpropanamide | |
CAS RN |
10397-68-9 | |
| Record name | 2-Chloro-N,N-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010397689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-dimethylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















